1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

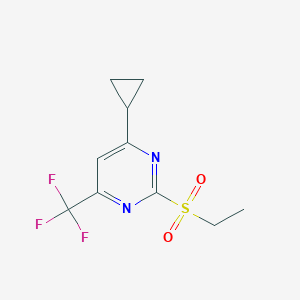

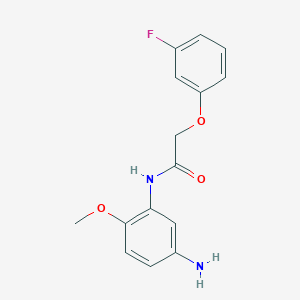

“1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine” is a chemical compound . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Molecular Structure Analysis

The molecular structure of “1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 1-position with an ethyl group and at the 3-position with a methyl group .Applications De Recherche Scientifique

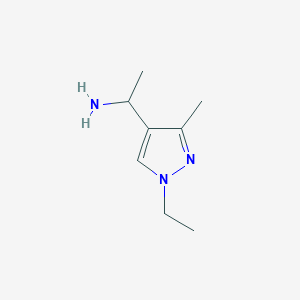

Metal Complexes and Ligand Decomposition

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine has been used in the synthesis of low symmetry pyrazole-based tripodal tetraamine ligands. These ligands have been characterized and complexed with various metals. For instance, cobalt complexes were formed, demonstrating the ligand's coordination to metal ions through nitrogen atoms. This research suggests potential applications in creating metal complexes for various purposes, such as catalysis or material science. However, it's notable that attempts to form copper complexes led to decomposition, indicating the ligand's instability under certain conditions (Cubanski et al., 2013).

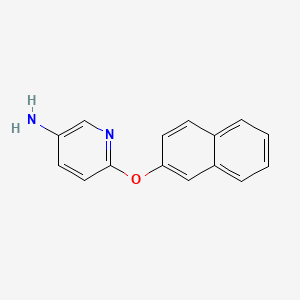

Synthesis and Characterization of Derivatives

Derivatives of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine have been synthesized and characterized, contributing to the understanding of its structural properties. For example, the synthesis, spectroscopic, and single-crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided insights into the molecular geometry and electronic structure-property relationships of such compounds. This research can be instrumental in designing new compounds with specific physical or chemical properties (Viveka et al., 2016).

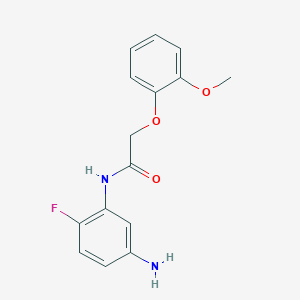

Antimicrobial Activity Studies

Research has also explored the antimicrobial properties of compounds derived from 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine. A study synthesized and evaluated the antibacterial activity of new ethanone derivatives against common pathogenic bacteria. The results were compared with standard drugs, highlighting the potential of these compounds in developing new antibacterial agents (Asif et al., 2021).

Copper(II) Complexes for Polymerization

Copper(II) complexes containing variants of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine have been synthesized as pre-catalysts for polylactide polymerization. This research indicates the potential application of these complexes in industrial polymerization processes, showcasing the ligand's versatility in catalysis (Cho et al., 2019).

Propriétés

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-11-5-8(6(2)9)7(3)10-11/h5-6H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPWIVHXGHWTHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)